
I-bu-rG Phosphoramidite
Übersicht
Beschreibung
I-bu-rG Phosphoramidite is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its chemical structure includes:
- Base: Riboguanosine (rG) with N<sup>2</sup>-isobutyryl (iBu) protection to prevent undesired side reactions during synthesis .
- Sugar: 2ʹ-O-TBDMSi (tert-butyldimethylsilyl) modification for ribose stabilization .
- Phosphate: 3ʹ-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite group for controlled coupling .
- Molecular Formula: C50H68N7O9PSi, CAS 147201-04-5 .
Vorbereitungsmethoden
Chemical Structure and Functional Groups
I-bu-rG Phosphoramidite (C₅₀H₆₈N₇O₉PSi, MW 970.1 g/mol) features four key protective groups and a phosphoramidite moiety :
-
N²-Isobutyryl (iBu) : Protects the exocyclic amine of guanine to prevent side reactions during synthesis.
-
2'-O-TBDMS (tert-butyldimethylsilyl) : Stabilizes the 2'-hydroxyl group of ribose, critical for RNA integrity.
-
5'-O-DMT (4,4'-dimethoxytrityl) : Facilitates stepwise coupling by blocking the 5'-hydroxyl and enabling trityl monitoring.
-
3'-O-Phosphoramidite : Enables nucleophilic displacement during chain elongation, with a 2-cyanoethyl group minimizing side reactions.
The compound’s solubility in DMSO (100 mg/mL) and stability at -20°C make it suitable for automated synthesizers .
Stepwise Synthesis Protocol
Protection of Guanosine Derivatives
The synthesis begins with selective protection of guanosine’s reactive sites:
N²-Isobutyryl Protection
-
Reagents : Guanosine is treated with isobutyryl chloride in anhydrous pyridine or DMF under inert atmosphere .
-
Conditions : Reaction proceeds at 25–50°C for 4–12 hours, monitored by TLC (Rf ≈ 0.6 in CH₂Cl₂/MeOH 9:1) .
-
Rationale : The bulky isobutyryl group prevents aggregation of G-rich sequences and minimizes depurination .
2'-O-TBDMS Protection
-
Reagents : The 2'-hydroxyl is silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF .
-
Conditions : Reaction occurs at 60°C for 6–8 hours, yielding >90% 2'-O-TBDMS-protected intermediate .
5'-O-DMT Protection
-
Reagents : The 5'-hydroxyl is tritylated with 4,4'-dimethoxytrityl chloride in pyridine .
-
Conditions : Conducted at room temperature for 2 hours, followed by quenching with methanol and precipitation in hexane .
Phosphoramidite Activation
The 3'-hydroxyl is converted into a phosphoramidite group to enable coupling:
Reagents :
-
2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (iPr₂NEt-CN) or chloro-N,N-diisopropylaminophosphine .
-
1H-Tetrazole or 5-ethylthio-1H-tetrazole as activating agents .
Procedure :
-
The protected guanosine derivative (1 equiv) is dissolved in anhydrous THF or CH₂Cl₂.
-
iPr₂NEt-CN (1.2 equiv) and activator (1.5 equiv) are added dropwise under argon.
-
The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 3 hours .
Outcome : The reaction yields this compound with ≥98% purity by ³¹P NMR, with undesired P(III) species (e.g., H-phosphonates) limited to <0.5% .
Purification and Quality Control
Chromatographic Purification
Crude product is purified through sequential chromatography:
Post-purification, the product is lyophilized and stored under argon at -20°C .
Analytical Validation
HPLC Analysis :
-
Column : C18, 4.6 × 250 mm, 5 µm.
-
Mobile Phase : 10 mM TEAA (pH 7.0)/ACN gradient.
-
Retention Time : 12.3 minutes (main peak), with total impurities <1.0% .
³¹P NMR Spectroscopy :
Water Content :
Comparative Synthesis Strategies
H-Phosphonate vs. Phosphoramidite Chemistry
While H-phosphonate intermediates (e.g., using diphenyl phosphite) offer cost advantages, phosphoramidite chemistry dominates due to:
-
Higher Coupling Efficiency : 99.5% per cycle vs. 97–98% for H-phosphonates .
-
Reduced Side Reactions : Minimal phosphodiester hydrolysis or oxidation .
Alternative Base Protection
-
Acetyl (Ac) : Faster deprotection (10 minutes vs. 8 hours for iBu) but less stable during prolonged synthesis .
-
Dimethylformamidine (dmf) : Accelerates deprotection 4-fold compared to iBu, ideal for labile oligonucleotides .
Industrial-Scale Production
Thermo Fisher’s TheraPure™ iBu-rG Phosphoramidite exemplifies GMP-compliant manufacturing:
Parameter | Specification |
---|---|
HPLC Purity | ≥99.0% (main peak) |
M-11 Impurity | ≤0.01% |
³¹P NMR Purity | ≥99.0% |
Water Content | ≤0.1% |
Bulk batches (250 g) use wide-mouth bottles to minimize oxygen ingress, ensuring stability for >12 months at -20°C .
Challenges and Optimization
Deprotection Side Reactions
Isobutyryl removal requires concentrated ammonium hydroxide (55°C, 8 hours), which risks:
Mitigation : Hybrid protection (e.g., iBu + dmf) reduces deprotection time to 2 hours without compromising yield .
Solubility Constraints
Despite DMSO compatibility, high-concentration formulations (>200 mM) may precipitate during automated synthesis.
Solution : Co-solvents (e.g., THF:ACN 1:1) enhance solubility to 300 mM, enabling uninterrupted synthesis .
Analyse Chemischer Reaktionen
Base Deprotection Reactions
The iBu group is removed under alkaline conditions during oligonucleotide deprotection:
-
Ammonolysis : Treatment with concentrated ammonium hydroxide (55°C, 6–14 hours) cleaves the isobutyryl group via nucleophilic acyl substitution .
-
Stability to DBU/CH₃CN : The iBu group remains intact during 2-cyanoethyl deprotection with DBU/CH₃CN, preventing side reactions like cyanoethylation at the guanine base .
Selective Alkylation at N¹ Position
The iBu group enables regioselective alkylation under phase-transfer catalysis (PTC):
Reaction Conditions | Electrophile | Yield | Reference |
---|---|---|---|
1M NaOH (aq), CH₂Cl₂/H₂O, Bu₄NBr | Methyl iodide | 82% | |
Same conditions | 4-(iodomethyl)phenyl acetate | 12% |
-
The iBu group shields the N² position, allowing exclusive alkylation at N¹ with methyl iodide .
-
Bulkier electrophiles (e.g., 4-(iodomethyl)phenyl acetate) show reduced reactivity due to steric hindrance .
Hydrolytic Stability and Side Reactions
-
Phosphoramidite Hydrolysis : The compound is susceptible to hydrolysis in the presence of moisture, forming H-phosphonate byproducts. Rigorous anhydrous conditions are required during synthesis .
-
TBDMS Migration : During phosphitylation, the 2'-O-TBDMS group can migrate to the 3'-OH, forming 2'-phosphoramidite impurities. Thermo Fisher’s manufacturing process eliminates this issue via optimized reaction controls .
Impurity Profile and Analytical Data
Wissenschaftliche Forschungsanwendungen
I-bu-rG-Phosphoramidit hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von I-bu-rG-Phosphoramidit beinhaltet die Aktivierung der Phosphoramiditgruppe durch schwache Säuren, was zur Bildung eines reaktiven Zwischenprodukts führt. Dieses Zwischenprodukt reagiert dann mit Nucleophilen, wie z. B. der 5'-Hydroxylgruppe eines Oligonukleotids, um ein Phosphitetriester-Produkt zu bilden . Der Prozess ist hocheffizient und ermöglicht die schnelle Synthese von Oligonukleotiden .
Ähnliche Verbindungen:
Bz-rA-Phosphoramidit: Wird für die Synthese von Adenosin-haltigen Oligonukleotiden verwendet.
2'-Fluor-U-Phosphoramidit: Wird für die Synthese von Uridin-haltigen Oligonukleotiden mit erhöhter Stabilität verwendet.
Einzigartigkeit: I-bu-rG-Phosphoramidit ist einzigartig aufgrund seiner hohen Reinheit und Stabilität, wodurch es sich ideal für die automatisierte Oligonukleotid-Synthese eignet. Sein Isobutyryl-Basenschutz sorgt für effiziente Kupplung und minimale Nebenreaktionen, was entscheidend ist für die Herstellung von Oligonukleotiden hoher Qualität .
Wirkmechanismus
The mechanism of action of I-bu-rG Phosphoramidite involves the activation of the phosphoramidite group by mild acids, leading to the formation of a reactive intermediate. This intermediate then reacts with nucleophiles, such as the 5’-hydroxyl group of an oligonucleotide, to form a phosphite triester product . The process is highly efficient and allows for the rapid synthesis of oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Phosphoramidites
iBu-dG Phosphoramidite
- Base: Deoxyguanosine (dG) with N<sup>2</sup>-iBu protection .
- Molecular Formula : C44H54N7O8P, CAS 93183-15-4 .
- Lower molecular weight (839.92 g/mol vs. 970.1 g/mol for I-bu-rG) due to absence of silyl group .
2ʹ-OMe-A(Bz) Phosphoramidite
- Base: Adenosine (A) with benzoyl (Bz) protection .
- Sugar : 2ʹ-O-methyl modification for nuclease resistance .
- Comparison :
Bz-rA Phosphoramidite
- Base: Riboadenosine (rA) with Bz protection .
- Sugar : Unmodified ribose or 2ʹ-O-TBDMSi .
- Comparison :
5ʹ-Iodothymidine Phosphoramidite
- Base : Thymidine with 5ʹ-iodine modification .
- Application : Enables ssDNA ligation via SN2 mechanisms due to iodine’s leaving-group properties .
- Comparison :
Functional and Structural Comparison Table
Biologische Aktivität
I-bu-rG Phosphoramidite is a phosphoramidite monomer primarily utilized in the synthesis of nucleotides and nucleic acids. This compound plays a crucial role in various biological and chemical applications, particularly in the fields of molecular biology, genetics, and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Overview
This compound (CAS Number: 147201-04-5) is a key building block in the synthesis of modified oligonucleotides. These oligonucleotides are essential for genetic research, diagnostics, and therapeutic applications, including antisense oligonucleotide therapies targeting genetic disorders .
Target of Action : this compound primarily targets nucleotides and nucleic acids during the synthesis process.
Mode of Action : The compound reacts with the terminal 5′-OH group of an oligonucleotide during DNA synthesis, facilitating the formation of phosphodiester bonds. This reaction is critical for creating sequences used in polymerase chain reactions (PCR) and other molecular biology techniques.
Biochemical Pathways : The synthesis of oligonucleotides involves multiple biochemical pathways. This compound contributes to these pathways by serving as a precursor for nucleotide formation, which is fundamental for gene expression and cellular metabolism.
This compound exhibits several significant biochemical properties:
- Stability : The compound is stable under appropriate storage conditions but can degrade if left in solution for extended periods .
- Cellular Effects : It influences cellular processes such as gene expression and signaling pathways by providing essential components for nucleic acid synthesis.
- Subcellular Localization : Primarily localized in the nucleus, this compound is involved in nucleotide synthesis necessary for DNA and RNA production.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is readily prepared and stable for storage. However, its degradation in solution can limit its practical applications. The compound's transport within cells typically involves various mechanisms that facilitate its distribution to sites of action .
Synthesis Techniques
Recent studies have reported on-demand synthesis methods for phosphoramidites, including I-bu-rG. These methods allow for rapid production with high yields and purity, which are essential for laboratory applications .
Case Study: Oligonucleotide Synthesis
A study demonstrated the successful synthesis of modified oligodeoxynucleotides using this compound as a building block. The researchers found that using protective groups effectively minimized side reactions associated with guanine bases during synthesis. This approach resulted in high-purity products suitable for therapeutic applications .
Comparative Analysis
Property | This compound | Standard Nucleoside Phosphoramidites |
---|---|---|
Stability | Moderate | Variable |
Reaction Rate | High | Variable |
Yield | Near-quantitative | Often lower than 90% |
Application | Antisense therapy | General nucleotide synthesis |
Q & A
Basic Research Questions
Q. What is the role of I-bu-rG Phosphoramidite in RNA oligonucleotide synthesis, and how does its structure influence synthesis efficiency?
this compound is a protected guanosine derivative used in solid-phase RNA synthesis. Its 2'-O-TBDMSi group prevents unwanted side reactions during chain elongation, while the N2-isobutyryl (iBu) protection blocks undesired interactions at the exocyclic amine of guanine . The 5'-O-DMT (dimethoxytrityl) group enables stepwise coupling monitoring via UV absorbance. The 3'-phosphoramidite moiety facilitates nucleophilic attack by the growing oligonucleotide chain. Proper selection of protecting groups is critical for minimizing side products and maximizing coupling efficiency (>98% per step) .
Q. How do HPLC and ³¹P NMR validate the purity of this compound, and why are these methods essential?
- HPLC : Purity ≥98% ensures minimal contaminants (e.g., hydrolyzed phosphoramidites or oxidation byproducts), which could lead to truncated oligonucleotides. Retention time and peak symmetry are monitored to confirm chemical stability .
- ³¹P NMR : A single peak in the 140–152 ppm range confirms the integrity of the phosphoramidite moiety. Non-main peaks must sum to ≤0.5% to avoid sequence errors during automated synthesis .
Q. What are the storage and handling protocols for this compound to maintain its stability?
Store desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation. Prior to use, dissolve in anhydrous acetonitrile (0.1 M) and activate with a mild acid (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to ensure efficient coupling. Exposure to ambient humidity >5% can hydrolyze the phosphoramidite group, reducing yield .
Advanced Research Questions
Q. How do conflicting data on deprotection times for this compound arise, and how can they be resolved experimentally?
Discrepancies in deprotection kinetics (e.g., iBu vs. DMF-protected dG phosphoramidites) stem from differences in RNA vs. DNA synthesis conditions. RNA requires prolonged ammonium hydroxide treatment (e.g., 55°C for 16 hours) to remove TBDMSi groups, while DNA deprotection is faster. To resolve contradictions:
- Method : Compare cleavage rates via LC-MS after varying deprotection durations.
- Data : RNA oligonucleotides with I-bu-rG show 95% deprotection after 16 hours, whereas DNA analogs (e.g., iBu-dG) achieve 99% in 8 hours .
Q. What experimental strategies optimize coupling efficiency of this compound in long RNA sequences (>100 nt)?
- Coupling Reagents : Use 0.25 M 5-ethylthio-1H-tetrazole instead of benzimidazolium activators to reduce steric hindrance from TBDMSi groups.
- Stepwise Yield : Monitor trityl release at 498 nm; adjust coupling time (e.g., 300 sec vs. standard 30 sec) for low-yield steps.
- Capping : Apply acetic anhydride/pyridine to terminate failed couplings (≤2% per step), preventing deletion mutations .
Q. How do side reactions involving this compound impact oligonucleotide fidelity, and how can they be mitigated?
Common side reactions include:
- Cyanoethyl Adducts : Residual cyanoethyl groups from incomplete oxidation can alter hybridization kinetics. Use 0.02 M iodine/water/pyridine for 30 sec to ensure complete oxidation .
- Depurination : Acidic detritylation (3% dichloroacetic acid in dichloromethane) may protonate guanine N7, leading to strand cleavage. Limit acid exposure to <30 sec per cycle .
Eigenschaften
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKESPHANLWME-FTZVBZPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N7O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559560 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
970.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147201-04-5 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.